
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with a suitable amino acid ester. One common method includes the use of methyl 2-amino-4-bromobutanoate as a starting material, which undergoes nucleophilic substitution with 4-chloro-5-methyl-1H-pyrazole under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate: Similar structure but lacks the methyl group on the pyrazole ring.
Methyl 2-amino-4-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-amino-4-(4-chloro-5-ethyl-1H-pyrazol-1-yl)butanoate: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group can affect the compound’s electronic properties and its interactions with biological targets.
特性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
methyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3 |
InChIキー |
QHPNHZJBMNXVHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCC(C(=O)OC)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)

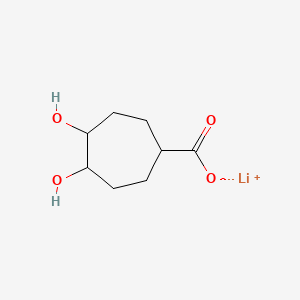
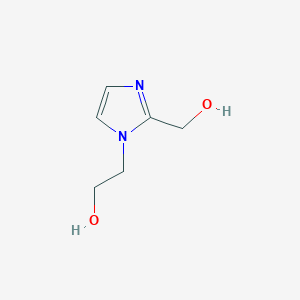
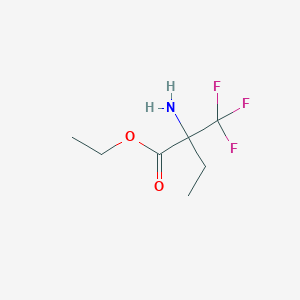
![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
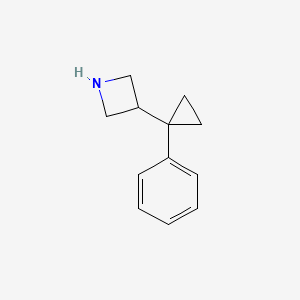
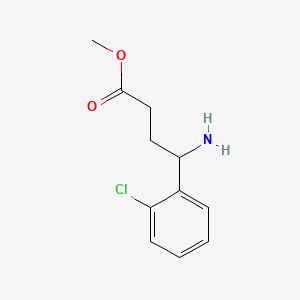
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)

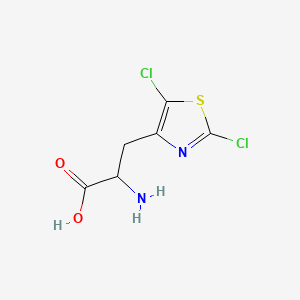
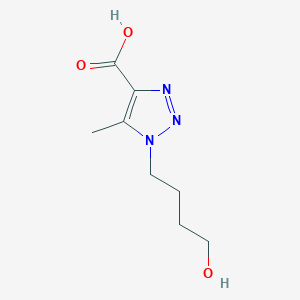
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)

